sEH Inhibitory Potency vs. PTUPB and COX-2/sEH-IN-2
COX-2/sEH-IN-1 (Compound 9c) inhibits soluble epoxide hydrolase with an IC50 of 0.40 nM, compared to 0.9 nM for the prototypical dual COX-2/sEH inhibitor PTUPB, representing an approximately 2.25-fold improvement in sEH binding affinity [1][2]. Against the more recently reported COX-2/sEH-IN-2 (Compound 8o) with an sEH IC50 of 2.20 nM, COX-2/sEH-IN-1 exhibits a 5.5-fold greater sEH potency [3]. All three values were obtained using recombinant sEH enzyme assays, supporting cross-study comparability [1][2][3].
vs. PTUPB 0.9 nM,
COX-2/sEH-IN-2 2.20 nM
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.40 nM (COX-2/sEH-IN-1, Compound 9c) |
| Comparator Or Baseline | PTUPB: 0.9 nM; COX-2/sEH-IN-2 (Compound 8o): 2.20 nM |
| Quantified Difference | 2.25-fold more potent than PTUPB; 5.5-fold more potent than COX-2/sEH-IN-2 |
| Conditions | Recombinant human sEH enzyme assays (cell-free biochemical assay) |
Why This Matters
Higher sEH potency at a given dose translates to greater stabilization of cardioprotective and anti-inflammatory EETs, which is the mechanistic basis for the reduced cardiovascular risk profile that differentiates dual inhibitors from selective COX-2 inhibitors.
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- [3] Al-Wahaibi LH, Abdel-Rahman MH, El-Adl K, Youssif BGM, Bräse S, Abdel-Aziz SA. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega. 2024;9(30):32697-32714. doi:10.1021/acsomega.4c00870. View Source
